molecular formula C13H15BrClNO4 B13506831 Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate

Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate

Cat. No.: B13506831
M. Wt: 364.62 g/mol
InChI Key: DQSXFPAOJPNNKW-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of bromine, chlorine, and a tert-butoxycarbonyl (Boc) protected amino group on the benzoate ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzoate precursor, followed by the introduction of the Boc-protected amino group. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation can occur at the amino group or the benzoate ring, leading to the formation of new compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of Lewis acids.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

The major products formed from these reactions include various substituted benzoates, amines, and other derivatives that can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to bind to its target and exert its biological effects. The bromine and chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-4-bromo-2-chlorobenzoate
  • Methyl 4-bromo-2-chlorobenzoate
  • Methyl 2-bromo-5-fluorobenzoate

Uniqueness

Methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-chlorobenzoate is unique due to the presence of the Boc-protected amino group, which provides additional versatility in synthetic applications. The combination of bromine and chlorine atoms also enhances its reactivity and potential for further functionalization compared to similar compounds.

Properties

Molecular Formula

C13H15BrClNO4

Molecular Weight

364.62 g/mol

IUPAC Name

methyl 5-bromo-4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate

InChI

InChI=1S/C13H15BrClNO4/c1-13(2,3)20-12(18)16-10-6-9(15)8(14)5-7(10)11(17)19-4/h5-6H,1-4H3,(H,16,18)

InChI Key

DQSXFPAOJPNNKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)OC)Br)Cl

Origin of Product

United States

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